molecular formula C16H32O2 B14722339 2,5,5-Trimethyl-2-nonyl-1,3-dioxane CAS No. 6340-97-2

2,5,5-Trimethyl-2-nonyl-1,3-dioxane

Cat. No.: B14722339
CAS No.: 6340-97-2
M. Wt: 256.42 g/mol
InChI Key: CDEGFWZGUKTXTK-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-nonyl-1,3-dioxane is an organic compound with the molecular formula C16H32O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with acetone in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,5-Trimethyl-2-nonyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another member of the dioxane family with similar structural features but different functional groups.

    2,2,5-Trimethyl-1,3-dioxane-5-methanol: A related compound with a hydroxyl group, offering different reactivity and applications.

Uniqueness

2,5,5-Trimethyl-2-nonyl-1,3-dioxane is unique due to its specific nonyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other dioxane derivatives may not be suitable.

Properties

CAS No.

6340-97-2

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,5,5-trimethyl-2-nonyl-1,3-dioxane

InChI

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-16(4)17-13-15(2,3)14-18-16/h5-14H2,1-4H3

InChI Key

CDEGFWZGUKTXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(CO1)(C)C)C

Origin of Product

United States

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